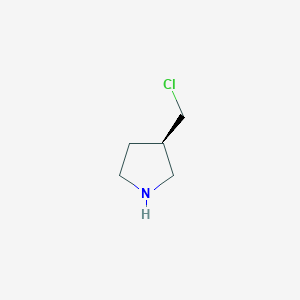

(R)-3-(Chloromethyl)pyrrolidine

Description

(R)-3-(Chloromethyl)pyrrolidine is a chiral pyrrolidine derivative featuring a chloromethyl substituent at the 3-position of the pyrrolidine ring. The R-configuration at this stereocenter imparts distinct physicochemical and biological properties compared to its enantiomer or other diastereomers. Pyrrolidine derivatives are widely utilized in medicinal chemistry due to their conformational rigidity, which enhances receptor binding selectivity. The chloromethyl group in this compound serves as a reactive handle for further functionalization, making it a valuable intermediate in synthesizing pharmacologically active molecules, such as melanocortin receptor ligands or dopamine receptor modulators .

Properties

IUPAC Name |

(3R)-3-(chloromethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZOZPKSATVTCW-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301130 | |

| Record name | (3R)-3-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-17-8 | |

| Record name | (3R)-3-(Chloromethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Chloromethyl)pyrrolidine typically involves the reaction of pyrrolidine with chloromethylating agents. One common method is the reaction of pyrrolidine with formaldehyde and hydrochloric acid, which yields the chloromethylated product. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In industrial settings, the production of ®-3-(Chloromethyl)pyrrolidine may involve more scalable methods such as continuous flow chemistry. This approach allows for the efficient and consistent production of the compound while maintaining the required purity and stereochemistry.

Chemical Reactions Analysis

Types of Reactions: ®-3-(Chloromethyl)pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of solvents like dichloromethane or ethanol.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation may produce a corresponding carboxylic acid.

Scientific Research Applications

®-3-(Chloromethyl)pyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound is used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism by which ®-3-(Chloromethyl)pyrrolidine exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and influencing enzymatic activity. The molecular targets and pathways involved can vary widely based on the specific use of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of (R)-3-(Chloromethyl)pyrrolidine can be contextualized by comparing it to structurally analogous pyrrolidine derivatives. Key comparisons include:

Substituent Effects at the 3-Position

Stereochemical Influence

- MC4R Ligands: In melanocortin receptor ligands, the (S,R) diastereomer of 3-substituted pyrrolidines acts as a full agonist (EC50 = 3.8 nM), while the (R,S) isomer retains binding affinity (Ki = 1.0 nM) but lacks cAMP production . This highlights the critical role of stereochemistry in functional activity.

- Dopamine Receptor Modulation : Pyrrolidine derivatives with R-configuration at the 3-position, such as (R)-3-(2-chlorophenyl)pyrrolidine, exhibit selective presynaptic dopamine receptor blockade, suggesting chirality-dependent pharmacological profiles .

Key Research Findings

- Selectivity: Substitutions at the 3-position of pyrrolidine significantly alter receptor subtype selectivity. For example, 4-chlorophenyl-pyrrolidine derivatives exhibit 200-fold selectivity for MC4R over other melanocortin receptors .

- Functional Antagonism : Modifying the pyrrolidine nitrogen (e.g., tetrahydropyran substitution) can convert agonists into antagonists, as seen in Neurocrine Biosciences' cachexia-focused compounds .

- Stereochemical Optimization : The R-configuration in 3-substituted pyrrolidines is often preferred for balancing binding affinity and functional efficacy, as demonstrated in MC4R ligand development .

Biological Activity

(R)-3-(Chloromethyl)pyrrolidine, a compound featuring a pyrrolidine ring with a chloromethyl substituent, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the chemical formula and is characterized by a pyrrolidine ring that enhances its reactivity and potential biological interactions. The chloromethyl group plays a pivotal role in its biological activity by facilitating nucleophilic substitution reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes like poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair pathways.

- Nucleophilic Substitution : The chloromethyl group allows for reactions that can modify the compound's reactivity, influencing its interactions with biological targets.

- Hydrolysis : Under physiological conditions, the compound may hydrolyze to release active components that enhance its bioavailability.

Biological Activities

Research indicates that this compound exhibits various biological activities, summarized in Table 1.

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against MDA-MB-436 cell line | |

| Antimicrobial | Potential activity against various pathogens | |

| Anti-inflammatory | Inhibition of COX enzymes |

Anticancer Activity

Studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown notable inhibition of cancer cell proliferation, indicating potential for further development in cancer therapeutics.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. While specific data on this compound is limited, related compounds have exhibited activity against a range of pathogens, warranting further exploration.

Anti-inflammatory Effects

A study investigated the anti-inflammatory potential of this compound in an LPS-induced rat model. The results indicated that administration significantly reduced inflammatory markers such as TNF-α and IL-1β levels, suggesting a mechanism involving COX-2 inhibition and modulation of NF-κB signaling pathways .

Material and Methods : The study involved administering 500 mg/60 kg body weight of this compound to LPS-induced rats, measuring inflammatory parameters including white blood cell counts and plasma cytokine levels.

Results : The treatment led to a marked reduction in inflammatory markers and improved physiological responses during septic shock conditions .

Case Studies

In one notable case study, researchers evaluated the efficacy of this compound as an anti-inflammatory agent. The compound was administered prior to LPS induction in rats, leading to significant reductions in inflammatory responses compared to control groups. This highlights its potential as a therapeutic agent for COX-related inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.